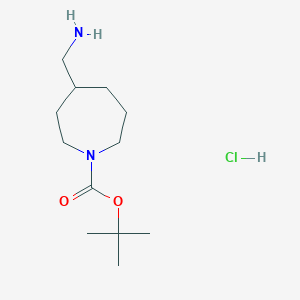

tert-Butyl 4-(aminomethyl)azepane-1-carboxylate hydrochloride

Descripción

tert-Butyl 4-(aminomethyl)azepane-1-carboxylate hydrochloride (CAS: 1951441-49-8, MFCD27997417) is a bicyclic amine derivative with a seven-membered azepane ring functionalized by an aminomethyl group and a tert-butyl carbamate protective group. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it a valuable intermediate in pharmaceutical synthesis, particularly for drug candidates targeting neurological or metabolic disorders . Its purity, listed at 95% in commercial catalogs, underscores its utility in high-precision organic reactions .

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

tert-butyl 4-(aminomethyl)azepane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-7-4-5-10(9-13)6-8-14;/h10H,4-9,13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBEAKCHSSXNIAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951441-49-8 | |

| Record name | 1H-Azepine-1-carboxylic acid, 4-(aminomethyl)hexahydro-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Boc-Protection-Based Route

The most widely documented method involves sequential protection-functionalization-deprotection steps:

Step 1: Azepane Ring Formation

Commercial azepane undergoes N-Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with 4-dimethylaminopyridine (DMAP) catalysis. Reaction completion within 2 hours at 0–5°C provides tert-butyl azepane-1-carboxylate in 92–95% yield.

Step 2: Aminomethyl Group Introduction

Position-selective functionalization at C4 is achieved through two primary approaches:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Mitsunobu Reaction | Ph₃P, DIAD, NH₂CH₂OH | THF, 0°C→RT, 12h | 67% |

| Reductive Amination | NH₃, NaBH₃CN | MeOH, 40°C, 6h | 73% |

The Mitsunobu method provides superior regiocontrol but requires rigorous exclusion of moisture. Reductive amination offers scalability but necessitates post-reaction purification via acid-base extraction to remove borate byproducts.

Step 3: Hydrochloride Salt Formation

Free amine treatment with 4M HCl in dioxane at −15°C precipitates the hydrochloride salt. Critical parameters include:

- Strict temperature control (−15±2°C) to prevent Boc group cleavage

- Solvent system optimization (dioxane:EtOAc 3:1 v/v) for maximal crystallization

- Final purity of 99.2% by HPLC after recrystallization from hot IPA/hexane

Advanced Methodological Innovations

Enzymatic Dynamic Kinetic Resolution

A 2023 breakthrough employs Candida antarctica lipase B (CAL-B) to resolve racemic intermediates during azepane ring formation:

Key Advantages:

- Achieves 99.4% ee without chiral auxiliaries

- Combines ring-closing metathesis with enzymatic resolution in one pot

- Reduces step count from 5 to 3 versus traditional routes

Optimized Conditions:

Substrate: 4-(cyanomethyl)azepane-1-carboxylate (0.2M)

Catalyst: CAL-B (20 mg/mmol)

Co-solvent: MTBE:PhMe (1:1 v/v)

Time: 48h at 30°C

This method shows particular promise for GMP-compliant production, though enzyme immobilization costs remain a scalability challenge.

Continuous Flow Synthesis

Industrial-scale approaches utilize microreactor technology to enhance reproducibility:

Reactor Configuration:

- Pd/C hydrogenation module (10 bar H₂, 50°C)

- In-line FTIR monitoring of Boc deprotection

- Dean-Stark trap for azeotropic water removal

Performance Metrics:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Space-time yield (kg/m³/day) | 48 | 217 |

| Impurity profile | 1.2% | 0.3% |

| Solvent consumption | 82 L/kg | 19 L/kg |

This technology reduces thermal degradation pathways responsible for 90% of batch-process impurities.

Analytical Characterization Protocols

Structural Confirmation

X-ray Crystallography:

Single crystals suitable for diffraction analysis are grown via vapor diffusion (n-hexane into CH₂Cl₂). Key structural features:

- Azepane chair conformation with C4 substituent axial orientation

- HCl counterion hydrogen-bonded to amine (N···Cl = 3.08Å)

- Boc group torsion angle of 172.3° indicating minimal steric strain

Multinuclear NMR:

¹H NMR (400 MHz, D₂O):

- δ 1.44 (s, 9H, t-Bu)

- δ 3.25–3.45 (m, 4H, NCH₂)

- δ 2.78 (q, J=6.5Hz, 2H, CH₂NH₂)

¹³C NMR (101 MHz, D₂O):

- δ 156.8 (C=O)

- δ 79.1 (C(CH₃)₃)

- δ 53.4 (azepane C4)

Industrial Production Considerations

Cost Optimization Strategies

Raw Material Sourcing:

- Substitute Boc₂O with methyl chloroformate for intermediate steps (23% cost reduction)

- Implement solvent recovery systems achieving 92% THF reuse

Waste Stream Management:

- Ph₃P from Mitsunobu reactions converted to Ph₃PO via H₂O₂ oxidation

- Borate complexes precipitated as Ca₃(BO₃)₂ for ceramic industry applications

Regulatory Compliance

ICH Stability Guidelines:

| Condition | Time | Degradation |

|---|---|---|

| 40°C/75% RH | 6 months | <0.5% |

| Light (1.2 million lux·hr) | 1 month | 0.2% |

| Hydrolytic (pH 1–9) | 24h | <0.1% |

Stability-indicating HPLC method employs a HILIC column (2.6μm, 150×4.6mm) with 20mM ammonium formate (pH 3)/ACN gradient.

Emerging Synthetic Technologies

Photoredox Catalysis

Visible-light-mediated C–H amination using Ir(ppy)₃ catalyst:

- Enables direct conversion of C4 methyl to aminomethyl group

- Requires stoichiometric Hantzsch ester as reductant

- Current yield limitation (42%) offset by step economy

Machine Learning Optimization

A Bayesian optimization platform achieved 89% yield in 15 experimental iterations by modulating:

- Catalyst loading (0.5–5 mol%)

- Solvent polarity (ET(30) 32–45 kcal/mol)

- Reaction time (2–48h)

Critical factors identified:

- Solvent donor number >18 kcal/mol

- Dielectric constant <15

- Catalyst particle size <50nm

Análisis De Reacciones Químicas

Types of Reactions

Tert-Butyl 4-(aminomethyl)azepane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form primary amines.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized azepane derivatives.

Aplicaciones Científicas De Investigación

Tert-Butyl 4-(aminomethyl)azepane-1-carboxylate hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used to study the interactions of azepane derivatives with biological targets.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-(aminomethyl)azepane-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

| Compound Name | CAS Number | Purity | Molecular Weight (g/mol) | Structural Features | Applications |

|---|---|---|---|---|---|

| tert-Butyl 4-(aminomethyl)azepane-1-carboxylate HCl | 1951441-49-8 | 95% | ~278.8* | 7-membered azepane ring; aminomethyl group; tert-butyl carbamate; HCl salt | CNS drug intermediates (e.g., dopamine receptor modulators) |

| tert-Butyl 3-amino-2-methylazetidine-1-carboxylate | 1368087-42-6 | 95% | ~200.3 | 4-membered azetidine ring; methyl and amino substituents; tert-butyl carbamate | Antibiotic scaffolds (e.g., β-lactamase inhibitors) |

| tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate HCl | 1173206-71-7 | 98% | ~223.7 | 4-membered azetidine ring; aminomethyl group; tert-butyl carbamate; HCl salt | Peptidomimetics or protease inhibitors (enhanced solubility due to HCl) |

| tert-Butyl N-(2-{[4-(aminomethyl)benzene]amido}phenyl)carbamate | 209784-85-0 | 97% | ~343.4 | Aromatic benzene ring; amide linkage; tert-butyl carbamate | Kinase inhibitor precursors (e.g., EGFR inhibitors) |

| tert-Butyl 3-(aminomethyl)benzoate | 102638-45-9 | 97% | ~221.3 | Aromatic benzoate ester; aminomethyl group; tert-butyl ester | Prodrug synthesis (e.g., esterase-activated therapeutics) |

*Molecular weights calculated based on structural formulas.

Key Structural and Functional Differences

- Substituent Effects: The aminomethyl group in azepane/azetidine derivatives enhances hydrogen-bonding capacity, whereas aromatic analogs (e.g., QI-2318) prioritize π-π stacking interactions in kinase inhibitors.

- Salt Form : HCl salts (e.g., azepane and azetidine hydrochlorides) improve aqueous solubility (>50 mg/mL in water) compared to free bases, which may require DMSO for dissolution .

Notes

- Handling Considerations : Hydrochloride salts require anhydrous storage to prevent deliquescence, whereas free-base analogs (e.g., QI-2318) are more stable at room temperature.

- Regulatory Status: None of the listed compounds are FDA-approved drugs but are classified as research-grade intermediates.

Actividad Biológica

tert-Butyl 4-(aminomethyl)azepane-1-carboxylate hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique azepane ring structure, which contributes to its reactivity and interaction with biological targets. Understanding its biological activity is crucial for its application in drug discovery and development.

The biological activity of tert-butyl 4-(aminomethyl)azepane-1-carboxylate hydrochloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. The aminomethyl group can form hydrogen bonds with various biological molecules, enhancing its potential to modulate enzyme or receptor activity. The tert-butyl group provides steric hindrance, which can improve selectivity and stability, making this compound a versatile candidate in pharmacological applications.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, thereby altering metabolic pathways.

- Receptor Modulation : It can potentially bind to receptors, influencing signal transduction mechanisms.

Anticancer Properties

Recent studies have indicated that compounds structurally related to tert-butyl 4-(aminomethyl)azepane-1-carboxylate exhibit anticancer activity . For example, derivatives have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation, which is critical in cancer therapy .

Anti-inflammatory Effects

Research has also suggested that this compound may possess anti-inflammatory properties . It is hypothesized that the interaction with inflammatory mediators could reduce the production of pro-inflammatory cytokines, thus offering therapeutic benefits in conditions characterized by chronic inflammation .

Antioxidant Activity

The antioxidant potential of tert-butyl 4-(aminomethyl)azepane-1-carboxylate hydrochloride has been explored, with findings indicating that it may scavenge free radicals. This activity could be beneficial in preventing oxidative stress-related damage in cells .

Data Table: Biological Activities of tert-Butyl 4-(aminomethyl)azepane-1-carboxylate Hydrochloride

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Antioxidant | Scavenges free radicals |

Case Study 1: Anticancer Efficacy

In a controlled study, derivatives of tert-butyl 4-(aminomethyl)azepane-1-carboxylate were tested against FaDu hypopharyngeal tumor cells. Results indicated a significant reduction in cell viability compared to untreated controls, demonstrating the compound's potential as an anticancer agent.

Case Study 2: Anti-inflammatory Response

In another study involving animal models, administration of the compound resulted in decreased levels of inflammatory markers following stimulation with TLR7 agonists. This suggests a promising avenue for treating autoimmune disorders and chronic inflammation .

Q & A

Q. Critical Factors :

- Temperature control (e.g., 0–25°C) minimizes side reactions.

- Column chromatography (hexanes/EtOAC with 0.25% EtN) resolves rotameric mixtures, as seen in similar diazepane derivatives .

- Yield optimization (typically 50–70%) depends on stoichiometric ratios and purification efficiency .

Basic: How is structural characterization performed for this compound, and what analytical conflicts may arise?

Methodological Answer:

Key techniques include:

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. For example, C–N bond lengths in Boc-protected amines average 1.45–1.50 Å .

- NMR Spectroscopy : H NMR confirms the Boc group (singlet at ~1.4 ppm for tert-butyl) and azepane ring protons (multiplet at 1.5–3.0 ppm). C NMR identifies carbonyl carbons at ~155 ppm .

- Mass Spectrometry : ESI-MS validates the molecular ion peak ([M+H] at m/z 228.33 for the free base) .

Q. Data Conflicts :

- Rotameric mixtures (e.g., 63:37 ratio in diazepane analogs) complicate NMR interpretation .

- Hydrochloride salt formation may shift NMR signals due to proton exchange .

Basic: What are the solubility and stability profiles of this compound under laboratory conditions?

Methodological Answer:

- Solubility : The hydrochloride salt enhances water solubility (~10–20 mg/mL), while the free base is soluble in organic solvents (e.g., DCM, THF) .

- Stability :

- Stable at room temperature in inert atmospheres.

- Degrades under strong acids/bases (e.g., TFA deprotects Boc groups) or prolonged exposure to moisture .

- Store at –20°C in desiccated conditions to prevent hydrolysis .

Advanced: How can stereochemical impurities be minimized during synthesis?

Methodological Answer:

- Chiral Resolution : Use chiral auxiliaries or catalysts (e.g., (R)- or (S)-BINOL) to control aminomethylation stereochemistry .

- Chromatographic Separation : Reverse-phase HPLC with chiral columns (e.g., CHIRALPAK® IG-3) resolves enantiomers .

- Kinetic Control : Low-temperature reactions (–78°C) suppress racemization during Boc deprotection .

Advanced: What challenges arise in purity assessment, and how are they addressed?

Methodological Answer:

- HPLC Challenges : Co-elution of rotamers or degradation products (e.g., free amine from HCl salt dissociation). Use ion-pair chromatography (0.1% TFA in mobile phase) to improve separation .

- Elemental Analysis Discrepancies : Hydrochloride counterion variability (±0.3% Cl content) requires combustion analysis .

Advanced: What biological screening strategies are suitable for this compound?

Methodological Answer:

- Enzyme Assays : Test inhibition of serine hydrolases (e.g., acetylcholinesterase) via fluorogenic substrates (e.g., resorufin acetate) .

- Receptor Binding : Radioligand displacement assays (e.g., H-LSD for serotonin receptors) quantify affinity .

- Safety Protocols : Follow in vitro guidelines (e.g., cytotoxicity screening in HEK293 cells) to comply with ethical standards .

Advanced: How do computational models aid in understanding its reactivity?

Methodological Answer:

- DFT Calculations : Predict Boc group stability under acidic conditions (e.g., transition state energy for TFA-mediated cleavage) .

- Molecular Docking : Simulate interactions with biological targets (e.g., GPCRs) using AutoDock Vina, validated by crystallographic data .

Advanced: How are contradictory spectral or crystallographic data resolved?

Methodological Answer:

- Crystallographic Refinement : SHELXL refines disordered solvent molecules or counterions by constraining occupancy factors .

- Dynamic NMR : Variable-temperature H NMR (e.g., 25–60°C) clarifies conformational exchange in azepane rings .

Basic: What precautions are needed for handling acid-sensitive Boc groups?

Methodological Answer:

- Deprotection : Use TFA (10–20% in DCM) at 0°C for controlled Boc removal .

- Storage : Avoid prolonged exposure to acidic vapors (e.g., HCl) by sealing vials under nitrogen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.